Piperidine Basicity Modulation: Target Compound vs. Non-Fluorinated Analog
The replacement of the piperidine ring with a 4,4-difluoropiperidine ring in the target compound significantly reduces the basicity of the piperidine nitrogen compared to the non-fluorinated analog, 3-methoxy-4-(piperidin-1-yl)aniline. This leads to a lower pKa value and altered lipophilicity. While direct experimental pKa values for these specific aniline derivatives are not publicly available, the impact of fluorination on the piperidine core itself is well-documented. The experimentally determined pKa of 4,4-difluoropiperidine is approximately 7.3, whereas piperidine has a pKa of 11.2 . This delta of approximately 4 pKa units is a class-level inference for the conjugated aniline system and translates to a significantly lower proportion of the ionized, positively charged species at physiological pH, which can improve membrane permeability and reduce off-target pharmacology associated with basic amines [1].
| Evidence Dimension | Basicity (pKa) of piperidine nitrogen |
|---|---|
| Target Compound Data | pKa ~7.3 (inferred from 4,4-difluoropiperidine core, specific aniline derivative value not publicly available) |
| Comparator Or Baseline | pKa 11.2 (piperidine core for 3-methoxy-4-(piperidin-1-yl)aniline) |
| Quantified Difference | Estimated reduction of ~4 pKa units upon 4,4-difluorination of the piperidine ring. |
| Conditions | Aqueous solution, potentiometric titration for 4,4-difluoropiperidine; comparator data from standard literature. |
Why This Matters
A lower pKa translates to a >99.9% reduction in the ionized fraction at pH 7.4, critically impacting a compound's oral absorption, CNS penetration, and potential for phospholipidosis, making the target compound a superior starting point for drug discovery programs requiring specific ADME profiles.
- [1] Degorce, S.L.; Bodnarchuk, M.S.; Cumming, I.A.; Scott, J.S. Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. J. Med. Chem. 2019, 62, 4903-4910. View Source
